molecular formula C6H3ClN2S B595363 2-Chlorothiazolo[4,5-b]pyridine CAS No. 152170-30-4

2-Chlorothiazolo[4,5-b]pyridine

Cat. No. B595363
Key on ui cas rn: 152170-30-4
M. Wt: 170.614
InChI Key: RSDZXVRUWGEPQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07943622B2

Procedure details

2-Amino-3-bromopyridine (1.0 g, 5.8 mmol) and potassium ethyl xanthate (2.22 g, 13.9 mmol) were heated to 130° C. in DMF (5 mL) overnight. After cooling to rt, the reaction mixture was diluted with 1 M aqueous HCl (30 mL) and stirred at rt for an additional 1 h. The resulting solid was collected by filtration, washed with water (2×), and air-dried. The material was suspended in CH2Cl2 (2 mL) and sulfuryl chloride (5 mL) was added. After 2 h, water (30 mL) was added to decompose the excess sulfuryl chloride. The reaction mixture was diluted with EtOAc (30 mL) and washed with water (2×) and brine. The EtOAc layer was discarded. The combined aqueous washes were brought to pH ˜12 with 1 N aqueous NaOH and were extracted with EtOAc (3×). The combined EtOAc extracts were dried over Na2SO4, filtered, and concentrated under reduced pressure. This gave 0.933 g (95%) of the title compound as a yellow solid. LC-MS: RT=5.81 min., [M+H]+=171.1.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.22 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7](Br)=[CH:6][CH:5]=[CH:4][N:3]=1.O(CC)[C:10]([S-:12])=S.[K+].[ClH:16]>CN(C=O)C>[Cl:16][C:10]1[S:12][C:7]2[C:2]([N:1]=1)=[N:3][CH:4]=[CH:5][CH:6]=2 |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NC1=NC=CC=C1Br
Name
Quantity
2.22 g
Type
reactant
Smiles
O(C(=S)[S-])CC.[K+]
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at rt for an additional 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting solid was collected by filtration
WASH
Type
WASH
Details
washed with water (2×)
CUSTOM
Type
CUSTOM
Details
air-dried
ADDITION
Type
ADDITION
Details
sulfuryl chloride (5 mL) was added
WAIT
Type
WAIT
Details
After 2 h
Duration
2 h
ADDITION
Type
ADDITION
Details
water (30 mL) was added
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with EtOAc (30 mL)
WASH
Type
WASH
Details
washed with water (2×) and brine
EXTRACTION
Type
EXTRACTION
Details
were extracted with EtOAc (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined EtOAc extracts were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
ClC=1SC=2C(=NC=CC2)N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.